t-Butyl 4-morpholinobenzylcarbamate
Description
t-Butyl 4-morpholinobenzylcarbamate is a synthetic organic compound featuring a benzylcarbamate backbone with a tert-butyl protecting group and a morpholino substituent at the para position of the benzene ring. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or as a building block for further functionalization.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[(4-morpholin-4-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)17-12-13-4-6-14(7-5-13)18-8-10-20-11-9-18/h4-7H,8-12H2,1-3H3,(H,17,19) |
InChI Key |
UFBGJBFIDHIYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion
- Functional Group Impact: The dioxaborolane and ethynyl substituents prioritize reactivity toward cross-coupling or conjugation, respectively, while the morpholino group (hypothetical) may enhance solubility or biological target interaction.
- Similarity Scores : High structural similarity (0.84–0.87) among tert-butyl carbamates in suggests shared core stability but divergent applications due to substituents .
- Commercial Availability: Ethynyl and formyl derivatives are commercially accessible, highlighting their established roles in synthesis, whereas morpholino variants may require custom synthesis.
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